4-iodo-1H-indole

Overview

Description

4-Iodo-1H-indole is a derivative of indole, which is a significant heterocyclic system in natural products and drugs . Indoles play a main role in cell biology and have various biologically vital properties . The application of indole derivatives as biologically active compounds for the treatment of various disorders in the human body has attracted increasing attention in recent years .

Molecular Structure Analysis

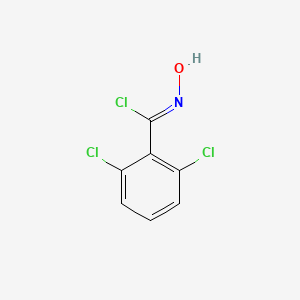

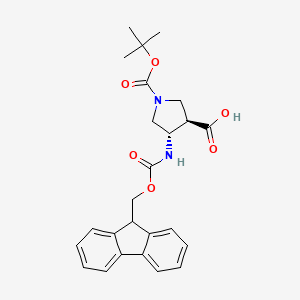

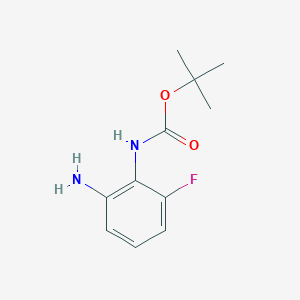

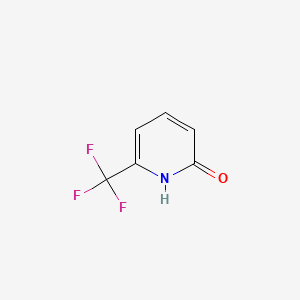

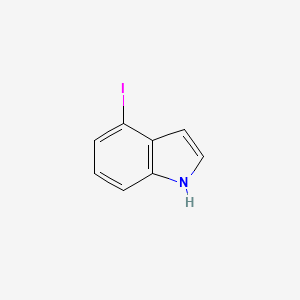

The molecular structure of this compound consists of a benzene ring fused with a pyrrole ring to form a bicyclic structure . The average mass of this compound is 243.044 Da .Physical And Chemical Properties Analysis

This compound is a solid compound . The average mass of this compound is 243.044 Da .Scientific Research Applications

Synthesis of Hapalindole Alkaloids

4-Iodo-1H-indole has been utilized in the chemical synthesis of hapalindole alkaloids. A study demonstrated the synthesis of 4-iodoindoles via regioselective chloromercuration and subsequent iodination of N-p-toluenesulfonyl indoles with various substituents. This process provides rapid access to 3,4-dihaloindoles, serving as synthetic precursors to indole alkaloids (Brown & Kerr, 2001).

Palladium-Catalyzed Synthesis

Palladium-catalyzed reactions have become significant in the synthesis and functionalization of indoles, including this compound. This versatile transition metal has deeply influenced organic synthesis, offering access to various compounds in fewer steps and with less waste (Cacchi & Fabrizi, 2005).

Iodine-Induced Regioselective Bonds Formation

A study highlighted the iodine-promoted regioselective C-C and C-N bonds formation of N-protected indole derivatives, leading to the synthesis of various bioactive biindoles and morpholines. This method is metal-free and environmentally benign (Li et al., 2011).

Biomedical Applications

This compound is significant in the biomedical field due to the diverse biological properties of indole nucleus-bearing molecules. These include anti-tumor and anti-inflammatory activities, associated with interactions with DNA and proteins (Geetha et al., 2019).

Synthesis of Biologically Active Compounds

Indoles like this compound are integral in synthesizing natural and unnatural compounds with biological activity. The synthesis methods and functionalization of indoles have been a research focus for over a century, leading to significant developments in drug discovery and analysis (Kaushik et al., 2013).

Mechanism of Action

Target of Action

4-Iodo-1H-indole, like other indole derivatives, plays a significant role in cell biology . Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives .

Mode of Action

For instance, some indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus .

Result of Action

Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

properties

IUPAC Name |

4-iodo-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6IN/c9-7-2-1-3-8-6(7)4-5-10-8/h1-5,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVRDITINKCASST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2)C(=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.